Adenosine-2'-phosphate H2O can be derived from various biological sources, particularly in yeast and other microorganisms. It is often synthesized enzymatically from adenosine triphosphate through the action of specific kinases. In terms of classification, it belongs to the category of purine ribonucleotides, which are essential for numerous biochemical processes in living organisms.
The synthesis of adenosine-2'-phosphate H2O can be achieved through several methods:
Adenosine-2'-phosphate H2O has the following molecular structure:
The structure features a ribose sugar with a phosphate group attached at the 2' position, which distinguishes it from other forms of adenosine phosphates such as adenosine monophosphate (AMP) and adenosine diphosphate (ADP). The compound is represented by the InChI key: QDFHPFSBQFLLSW-KQYNXXCUSA-N .
Adenosine-2'-phosphate H2O is involved in several significant biochemical reactions:
The mechanism of action for adenosine-2'-phosphate H2O primarily involves its role as a signaling molecule within cells. It participates in various cellular processes such as energy transfer and signal transduction pathways:
These properties are crucial for its stability and reactivity under physiological conditions .
Adenosine-2'-phosphate H2O has several important applications in scientific research:
Alkaline phosphatase (ALP) enzymes play a pivotal role in the dephosphorylation of nucleotide monophosphates, including adenosine-2′-phosphate (2′-AMP). These metalloenzymes utilize a catalytic mechanism dependent on two Zn²⁺ ions and one Mg²⁺ ion at their active site to facilitate nucleophilic attack on the phosphoester bond [1] [3]. Tissue-nonspecific alkaline phosphatase (TNAP) hydrolyzes 2′-AMP via a two-step process: initial nucleotidyl transfer to the enzyme’s active serine residue, followed by hydrolysis of the phosphoenzyme intermediate [3]. The catalytic efficiency (kcat/Km) of TNAP for 2′-AMP is modulated by the enzyme’s "crown domain," which governs substrate orientation and accessibility [3].
Intriguingly, ALPs demonstrate positional specificity discrimination. While they efficiently hydrolyze 5′-AMP and 3′-AMP, the steric constraints imposed by the 2′-phosphate group result in a 40% reduction in catalytic velocity compared to 5′-AMP [1]. This selectivity arises from the ribose ring’s conformational distortion when phosphorylated at the 2′ position, limiting optimal alignment within the active site [7]. ALP-mediated dephosphorylation of 2′-AMP yields inorganic phosphate (Pi) and adenosine, which subsequently modulates purinergic signaling pathways (e.g., via A2B receptor activation) [5].
Table 1: Kinetic Parameters of ALP Isozymes for 2′-AMP Hydrolysis
ALP Isozyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH Optimum |
---|---|---|---|---|
TNAP (Liver) | 36 ± 2.1 | 28 ± 1.5 | 7.8 × 10⁵ | 9.5 |
IAP (Intestinal) | 14 ± 0.9 | 0.5 ± 0.03 | 3.6 × 10⁴ | 10.0 |
PLAP (Placental) | 717 ± 45 | 2.8 ± 0.2 | 3.9 × 10³ | 9.8 |
Adenosine-2′-phosphate monohydrate (2′-AMP·H₂O) exhibits unique self-assembly properties driven by non-covalent interactions. The protonated N1 nitrogen and anionic phosphate group facilitate ionic stacking, while the ribose 2′-OH group participates in hydrogen-bonded network formation [2]. These interactions promote the formation of thermoreversible supramolecular hydrogels at concentrations ≥15% (w/v) in aqueous media.
Gelation kinetics follow a nucleation-elongation mechanism characterized by a lag phase (tlag ≈ 15 min at 25°C), during which critical nuclei form, followed by rapid fibril extension (rate constant kelong = 0.42 min⁻¹). Rheological analyses reveal a storage modulus (G′) dominance (G′ > 500 Pa vs. G″ ≈ 50 Pa) upon gel maturation, indicating elastic solid behavior [2]. The hydrogel’s microstructure, visualized via cryo-SEM, consists of a fibrous network with fiber diameters of 12.5 ± 2.1 nm and mesh sizes <200 nm. This nanostructured matrix enables applications in enzyme immobilization, where ALP encapsulated within 2′-AMP hydrogels retains 92% activity after 10 catalytic cycles due to substrate diffusion facilitation through the gel matrix [2].
Table 2: Thermodynamic Parameters of 2′-AMP Hydrogel Formation
Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Gelation Time (min) |
---|---|---|---|---|
15 | -28.3 | -64.1 | -120.2 | 8 ± 0.5 |
25 | -25.9 | -64.1 | -128.3 | 15 ± 1.1 |
37 | -22.7 | -64.1 | -138.9 | 45 ± 3.2 |
Microbial nucleoside phosphorylases provide an efficient route for 2′-AMP synthesis via enzymatic transphosphorylation. The Escherichia coli nucleoside phosphotransferase pathway utilizes acetyl phosphate as a phosphoryl donor to convert adenosine to 2′-AMP (adenosine + acetyl phosphate → 2′-AMP + acetate) with a yield >85% under optimized conditions [2] [8]. This reaction proceeds through a sequential bi-bi mechanism where adenosine binds first, followed by acetyl phosphate, forming a ternary complex before phosphate transfer [8].
Recent advances employ multi-enzyme cascades for de novo 2′-AMP production. Engineered Bacillus subtilis strains overexpressing phosphotransferases achieve titers of 1.2 g/L of 2′-AMP in bioreactors [2]. The cascade incorporates three key enzymes:
Notably, DERA variants (e.g., EcDERA-F76A) exhibit expanded donor substrate scope, accepting 2-fluoroacetaldehyde and 2-methoxyacetaldehyde to produce 2′-F-ribose-5-phosphate and 2′-OMe-ribose-5-phosphate, respectively—precursors for 2′-modified nucleoside analogues [7].
The chemical stability of adenosine-2′-phosphate·H₂O is governed by competitive bond cleavage pathways sensitive to pH and temperature. Under acidic conditions (pH < 4.0), N-glycosidic bond hydrolysis dominates, yielding adenine and ribose-2′-phosphate. This reaction proceeds via oxocarbenium ion intermediacy with an activation energy (Ea) of 92.4 kJ/mol [7]. In contrast, alkaline conditions (pH > 8.0) favor P-O bond cleavage, generating adenine and ribose cyclic-2′,3′-phosphate through a concerted E2 elimination mechanism (Ea = 68.7 kJ/mol) [5].
Enzymatic catalysis alters this competition. Adenosine deaminase (ADA) accelerates deamination at N6 (forming 2′-inosine monophosphate) without cleaving the N-glycosidic bond, while purine nucleoside phosphorylase (PNP) promotes phosphorolysis at the glycosidic bond [5] [8]. Kinetic isotope effect studies (²H-KIE = 1.8 at C2′) demonstrate that PNP’s phosphorolysis proceeds through ribooxacarbenium ion transition state stabilization. Molecular dynamics simulations reveal that 2′-phosphorylation sterically hinders enzymatic N-glycosidic bond cleavage by 3.8 kcal/mol compared to adenosine due to electrostatic repulsion between the 2′-phosphate and active site aspartate residues [7] [8].
Table 3: pH-Dependent Competing Cleavage Pathways of 2′-AMP
pH | Dominant Pathway | Half-life (h) | Primary Products | Activation Energy (kJ/mol) |
---|---|---|---|---|
2.0 | N-Glycosidic | 1.5 ± 0.2 | Adenine + R-2′-P | 92.4 |
4.0 | N-Glycosidic | 12.3 ± 1.1 | Adenine + R-2′-P | 92.4 |
7.0 | P-O Ester | 480 ± 35 | Adenine + cR-2′,3′-P | 68.7 |
8.0 | P-O Ester | 96 ± 8.2 | Adenine + cR-2′,3′-P | 68.7 |
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